molecular formula C27H31N5O4S B016151 Thromstop CAS No. 86125-48-6

Thromstop

Cat. No. B016151
CAS RN: 86125-48-6
M. Wt: 521.6 g/mol
InChI Key: XXTWZTPVNIYSJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thrombin is synthesized in the liver and secreted into the bloodstream in an inactive precursor form known as prothrombin. Activation occurs via the coagulation cascade, where prothrombin is converted to active thrombin by the prothrombinase complex. This complex process involves a series of specific cleavages and structural changes, highlighting the intricate control mechanisms governing coagulation (Davie & Kulman, 2006).

Molecular Structure Analysis

The structure of thrombin reveals a deep active site cleft and distinct exosites that are crucial for its interaction with substrates and inhibitors. The active site is specifically designed to cleave fibrinogen into fibrin, while the exosites enhance specificity towards various substrates and cofactors. This specificity is mediated by surface loops and anion-binding exosites, distinct from the active site, demonstrating thrombin's complex molecular recognition mechanisms (Huntington, 2005).

Chemical Reactions and Properties

Thrombin's chemical properties are defined by its role in the coagulation cascade, where it catalyzes the conversion of fibrinogen to fibrin. This reaction is fundamental to blood clot formation. Thrombin's specificity and efficiency are enhanced by its interaction with cofactors through its exosites, allowing for targeted action within the cascade. The enzyme's ability to interact with and activate platelets further exemplifies its multifaceted chemical properties in hemostasis and thrombosis (Davie & Kulman, 2006).

Physical Properties Analysis

The physical properties of thrombin, such as its stability and solubility, are influenced by its molecular structure. The enzyme's stability is crucial for its storage and function in the circulatory system, while its solubility affects its interaction with other components of the coagulation cascade. The detailed active-site geometry and electrostatic properties of thrombin, determined through X-ray crystallography, provide insights into its physical characteristics and how they support its biological functions (Bode, Turk, & Karshikov, 1992).

Chemical Properties Analysis

Thrombin's chemical properties, including its reactivity and specificity, are key to its role in coagulation. The enzyme's selective cleavage of fibrinogen and activation of platelets are examples of its precise chemical interactions. Understanding the molecular basis of thrombin's allostery and how its structure influences reactivity and specificity can provide insights into its function in hemostasis and potential therapeutic targeting (Huntington & Esmon, 2003).

Scientific Research Applications

  • Thromboelastography (TEG) Technology :

    • TEG is used as a point-of-care device to guide transfusion of blood components. It has applications in hemostatic monitoring, pharmaceutical monitoring, and patient screening (MacDonald & Luddington, 2010).
    • TEG is employed to evaluate the effects of blood-soluble and insoluble biomaterials on whole blood coagulation, identifying contributions of clotting factors (Peng, 2010).
    • It is used in assessing hemostasis during liver transplantation, cardiac surgery, and severe trauma. TEG provides an easy means of monitoring blood coagulation (Sankaravadivoo & Rohini, 2018).
    • TEG and Rotational Thromboelastometry (ROTEM) enable evaluation of global clotting function and monitoring of hemostatic treatment in various clinical situations, potentially reducing transfusions (Nogami, 2016).
  • Thrombin's Role :

    • Thrombin is the central enzyme involved in blood coagulation and platelet aggregation. It serves as a mitogen and secretagogue for various cell types (Davie & Kulman, 2006).
    • Thrombin signaling in platelets contributes to hemostasis and thrombosis, and its up-regulation in vascular smooth muscle cells is a key element in the pathogenesis of atherosclerosis and restenosis (Martorell et al., 2008).
  • Thromboelastography's Wide Applications :

    • Thromboelastography is used to evaluate the effects of psychological and physiological stress on whole blood coagulation (Peng & Rhind, 2015).
    • It is now widely used during surgery, in emergency departments, intensive care units, and labor wards for testing viscoelastic properties of blood coagulation (Hartmann et al., 2020).
    • Thromboelastography is a useful aid in differential diagnosis of postoperative hemorrhagic conditions in cardiosurgery and can facilitate targeted treatment of disorders of hemocoagulation (Cvachovec et al., 1998).

properties

IUPAC Name

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTWZTPVNIYSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006618
Record name N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thromstop

CAS RN

86125-48-6
Record name N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AP Bode, DT Miller - The Journal of laboratory and clinical medicine, 1989 - europepmc.org
… , Fragmin, hirudin, and Thromstop) in combination with cyclic … , plus either hirudin or Thromstop for preservation of platelet … ethane) in place of Thromstop or hirudin did not provide …
Number of citations: 37 europepmc.org
LL Graf, DA Young, DC Kressin, RA Marlar… - Therapeutic drug …, 2001 - journals.lww.com
… The fourth experiment compared thrombin inhibition by iopromide to that by Thromstop to … for Thromstop, indicating that the inhibitory potency of iopromide relative to Thromstop was …
Number of citations: 4 journals.lww.com
N Gilboa, GB Villannueva, JW Fenton, II - Enzyme, 1988 - karger.com
… The range of effective plasma concentrations of Thromstop established in … Thromstop can inhibit the fibrinolytic system, primarily by inhibiting plasminogen activation by tPA. Thromstop …
Number of citations: 18 karger.com
N Gilboa, JW Fenton - Annals of the New York Academy of …, 1986 - Wiley Online Library
… Thromstop caused a relatively similar inhibition of both thrombin and TPA. Thromstop (1.87 … Although Thromstop's affinity for thrombin is much higher (K, 1.5 x 10-sM)4 than for TPA, it is …
P Ankola, M Nardi, M Karpatkin - Journal of Pediatric Hematology …, 1992 - journals.lww.com
… Different amounts of thromstop were incubated with 1 unit of … of thromstop completely inhibited the amidolytic activity of thrombin on the substrate. In the presence of 10 pul of thromstop …
Number of citations: 5 journals.lww.com
JT Radek, JM Jeong, J Wilson, L Lorand - Biochemistry, 1993 - ACS Publications
… 37 C followedby Thromstop to 9/uM (13.5 fiL). In parallel experiments (Figure 5), rA2 was similarly diluted with 75 mM Tris-HCl, pH 7.5, and Thromstop without prior addition of thrombin. …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
K Nakagomi, K Ajisaka, I Yokota - Thrombosis research, 1990 - Elsevier
… In contrast, Thromstop and I-2581 inhibited acetylthrombin and thrombin to almost the same … are much larger than S-2238, while Thromstop and I2581 are of almost the same size as S-…
ME Carr, P Angchaisuksiri, SL Carr… - Cell biochemistry and …, 2003 - Springer
… The effect of Thromstop is depicted in Fig. 3B. At 4 µM, Thromstop delayed initial force … In contrast, hirudin-like and synthetic antithrombins (with the exception of Thromstop) were able to …
DT Miller, AP Bode… - 1987 - apps.dtic.mil
… with the combined strategy of elevation of cyclic AMP PGE-1 plus theophylline inhibition of plasmin and contact activation aprotinin, and inhibition of thrombin hirudin or thromstop. …
Number of citations: 0 apps.dtic.mil
AP Bode… - 1988 - apps.dtic.mil
… Many formulations were devised and tested the best was composed of the additions of PGE-1 and theophylline to increase cyclic AMP plus a thrombin inhibitor Thromstop and a plasmin…
Number of citations: 0 apps.dtic.mil

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